Spectroscopic data for 5-Bromo-4-phenyl-1,2-oxazole
Spectroscopic data for 5-Bromo-4-phenyl-1,2-oxazole
An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-4-phenyl-1,2-oxazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Bromo-4-phenyl-1,2-oxazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. The isoxazole scaffold is a key structural motif in numerous pharmacologically active agents, making the unambiguous characterization of its derivatives crucial for research and development.[1][2][3] This document, structured from the perspective of a Senior Application Scientist, offers an in-depth interpretation of expected outcomes from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By synthesizing data from analogous structures and first principles, this guide explains the causality behind spectral features, providing a self-validating framework for researchers aiming to synthesize or identify this specific molecule.
Molecular Structure and Core Properties
5-Bromo-4-phenyl-1,2-oxazole possesses a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, substituted with a phenyl group at the C4 position and a bromine atom at the C5 position. This substitution pattern dictates the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures.
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Molecular Formula: C₉H₆BrNO
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Molecular Weight: 224.06 g/mol
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Core Scaffold: 1,2-Oxazole (Isoxazole)
Caption: Molecular structure of 5-Bromo-4-phenyl-1,2-oxazole.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the identity and purity of organic molecules by probing the environment of hydrogen nuclei. For 5-Bromo-4-phenyl-1,2-oxazole, the spectrum is expected to be relatively simple and highly diagnostic.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is sufficient.
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Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections.
Data Interpretation and Expected Spectrum
The ¹H NMR spectrum will feature two distinct regions: the aromatic region for the phenyl protons and a downfield singlet for the lone proton on the isoxazole ring.
Caption: Proton assignments for 5-Bromo-4-phenyl-1,2-oxazole.
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Isoxazole Proton (H3): The most characteristic signal is the proton at the C3 position. Being adjacent to the electronegative oxygen and nitrogen atoms of the ring, this proton is significantly deshielded and is expected to appear as a sharp singlet (no adjacent protons for coupling) in the range of δ 8.3-8.6 ppm . The exact position can be influenced by the solvent.
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Phenyl Protons: The five protons of the phenyl ring will resonate in the aromatic region, typically between δ 7.3-7.8 ppm . Due to free rotation around the C4-C(ipso) bond, they will likely appear as a complex, overlapping multiplet. A higher field spectrometer might resolve them into three distinct signals:
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ortho-Protons (2H): Expected to be the most downfield of the phenyl signals due to proximity to the heterocyclic ring.
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meta-Protons (2H): Resonating at an intermediate chemical shift.
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para-Proton (1H): Typically the most upfield of the phenyl signals.
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Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 8.45 | Singlet (s) | 1H | Isoxazole C3-H |
| ~ 7.50 - 7.70 | Multiplet (m) | 5H | Phenyl Cₐᵣ-H |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a complete structural map.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient concentration (20-50 mg in 0.6 mL of solvent is ideal).
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Data Acquisition: Record the spectrum on a 100 or 125 MHz NMR spectrometer using a proton-decoupled pulse sequence to ensure each carbon appears as a singlet.
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Processing: Standard Fourier transformation and processing are applied.
Data Interpretation and Expected Spectrum
A total of 9 distinct carbon signals are expected, corresponding to the 9 carbon atoms in the molecule.
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Isoxazole Carbons:
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C5 (C-Br): The carbon atom bonded to bromine (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. Based on data for similar 4-bromoisoxazoles where the C-Br signal appears around 89 ppm, a similar upfield shift is anticipated for C5 in this isomer.[4] We predict this quaternary carbon to be in the range of δ 90-95 ppm .
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C4 (C-Ph): This quaternary carbon, bearing the phenyl group, will appear further downfield.
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C3 (CH): This carbon, bonded to the only proton on the ring, will be downfield due to the neighboring heteroatoms.
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Phenyl Carbons: Four signals are expected for the phenyl group: one for the ipso-carbon, one for the two ortho-carbons, one for the two meta-carbons, and one for the para-carbon.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment | Notes |
| ~ 168-172 | C3 | CH on the isoxazole ring. |
| ~ 158-162 | C4 | Quaternary carbon attached to the phenyl group. |
| ~ 90-95 | C5 | Quaternary carbon attached to bromine.[4] |
| ~ 128-132 | Cₐᵣ (ipso) | Quaternary phenyl carbon. |
| ~ 129.5 | Cₐᵣ (ortho/meta) | Phenyl CH carbons. |
| ~ 129.0 | Cₐᵣ (para) | Phenyl CH carbon. |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the compound (in a solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled chromatography system (GC-MS or LC-MS).
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Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) for HRMS or Electron Ionization (EI) for GC-MS.[5]
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Analysis: Analyze the ions in a mass analyzer (e.g., Time-of-Flight, TOF, or Quadrupole).
Data Interpretation and Expected Spectrum
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Molecular Ion Peak: The most critical feature is the molecular ion peak ([M]⁺ or [M+H]⁺). Due to the presence of bromine, this will appear as a characteristic doublet. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the spectrum will show two peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). This isotopic signature is a definitive confirmation of a single bromine atom in the structure.
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High-Resolution Data: HRMS will provide the exact mass, which can be used to confirm the elemental formula.
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Calculated exact mass for C₉H₆⁷⁹BrNO: 222.9684
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Calculated exact mass for C₉H₆⁸¹BrNO: 224.9663
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Fragmentation: Under EI conditions, predictable fragmentation of the isoxazole ring occurs.[6] Key fragmentation pathways include the loss of the bromine atom, cleavage of the N-O bond, and loss of CO, leading to characteristic daughter ions.
Caption: Plausible fragmentation pathway for 5-Bromo-4-phenyl-1,2-oxazole in EI-MS.
Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI-TOF)
| m/z (Calculated) | Formula | Assignment |
| 223.9760 | [C₉H₇⁷⁹BrNO]⁺ | [M+H]⁺ (⁷⁹Br) |
| 225.9740 | [C₉H₇⁸¹BrNO]⁺ | [M+H]⁺ (⁸¹Br) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Infrared Spectroscopy
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Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Analysis: Identify the characteristic absorption bands corresponding to specific functional groups.
Data Interpretation and Expected Spectrum
The IR spectrum will be dominated by absorptions from the aromatic ring and the isoxazole core.
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Aromatic C-H Stretch: A group of weak to medium bands above 3000 cm⁻¹.
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C=C and C=N Stretching: Strong to medium intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations within the phenyl and isoxazole rings.[7]
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Ring Vibrations: The "fingerprint" region (below 1400 cm⁻¹) will contain a complex pattern of bands corresponding to various C-O, C-N, and C-C stretching and bending modes of the heterocyclic system.
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C-Br Stretch: The carbon-bromine stretching vibration typically appears as a strong band in the low-frequency region, often between 600-500 cm⁻¹.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1610 - 1550 | Medium | C=N Stretch (Isoxazole Ring) |
| 1580 - 1450 | Strong | C=C Aromatic Ring Skeletal Vibrations |
| 1400 - 1200 | Medium | Isoxazole ring stretching (C-O, C-C) |
| ~ 760 and ~690 | Strong | C-H out-of-plane bending (monosubstituted phenyl) |
| 600 - 500 | Strong | C-Br Stretch |
Conclusion
The structural confirmation of 5-Bromo-4-phenyl-1,2-oxazole relies on a synergistic interpretation of multiple spectroscopic techniques. The ¹H NMR spectrum is defined by a characteristic downfield singlet for the isoxazole proton. The ¹³C NMR provides a complete carbon count, with the C-Br signal being a key identifier. Mass spectrometry offers definitive proof of the molecular weight and elemental composition through its unique M/M+2 isotopic pattern for bromine. Finally, IR spectroscopy confirms the presence of the core aromatic and heterocyclic functional groups. Together, these techniques provide a robust and self-validating dataset for the unambiguous identification of the target molecule.
References
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